molecular formula C7H16O2 B14741935 2,2-Dimethyl-1,3-pentanediol CAS No. 2157-31-5

2,2-Dimethyl-1,3-pentanediol

Cat. No.: B14741935
CAS No.: 2157-31-5
M. Wt: 132.20 g/mol
InChI Key: QHDADHHODABHLK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-pentanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is known for its use in various industrial applications, particularly in the production of plasticizers and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-pentanediol can be synthesized through several methods. One common method involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. In this process, isobutyraldehyde is used as a raw material, and sodium alcoholate acts as a catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and minimize energy consumption. The process may also include purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-pentanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alcohols.

    Substitution: Halides or esters.

Scientific Research Applications

2,2-Dimethyl-1,3-pentanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-pentanediol largely depends on its functional groups. The hydroxyl groups can participate in hydrogen bonding, making the compound useful in various chemical reactions. Additionally, the presence of the dimethyl groups provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-1,3-pentanediol is unique due to its specific arrangement of methyl groups and hydroxyl functionalities, which provide distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

2157-31-5

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2,2-dimethylpentane-1,3-diol

InChI

InChI=1S/C7H16O2/c1-4-6(9)7(2,3)5-8/h6,8-9H,4-5H2,1-3H3

InChI Key

QHDADHHODABHLK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)CO)O

Origin of Product

United States

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